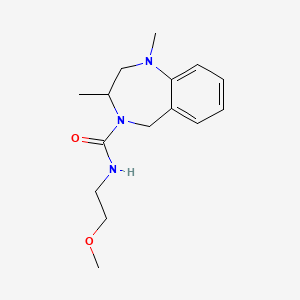![molecular formula C11H10N4O B7583884 3-[(4-Pyrrol-1-ylpyrazol-1-yl)methyl]-1,2-oxazole](/img/structure/B7583884.png)
3-[(4-Pyrrol-1-ylpyrazol-1-yl)methyl]-1,2-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-Pyrrol-1-ylpyrazol-1-yl)methyl]-1,2-oxazole is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields, including medicinal chemistry and biochemistry. This compound has been studied for its unique properties, which include its ability to act as an inhibitor of certain enzymes and its potential to serve as a building block for the synthesis of new compounds.
Mécanisme D'action
The mechanism of action of 3-[(4-Pyrrol-1-ylpyrazol-1-yl)methyl]-1,2-oxazole involves its ability to inhibit certain enzymes. Specifically, this compound has been shown to inhibit the activity of proteasomes, which are responsible for the degradation of proteins in cells. By inhibiting proteasome activity, 3-[(4-Pyrrol-1-ylpyrazol-1-yl)methyl]-1,2-oxazole may have potential therapeutic applications in the treatment of diseases such as cancer.
Biochemical and Physiological Effects:
Studies on the biochemical and physiological effects of 3-[(4-Pyrrol-1-ylpyrazol-1-yl)methyl]-1,2-oxazole have shown that this compound has the potential to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-[(4-Pyrrol-1-ylpyrazol-1-yl)methyl]-1,2-oxazole in lab experiments include its potential to serve as a building block for the synthesis of new compounds and its ability to inhibit certain enzymes. However, limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Orientations Futures
For research on 3-[(4-Pyrrol-1-ylpyrazol-1-yl)methyl]-1,2-oxazole include further studies on its potential applications in medicinal chemistry and biochemistry. Specifically, research may focus on the development of new drugs based on this compound and the synthesis of new compounds with potential therapeutic applications. Additionally, further studies may be needed to fully understand the mechanism of action and potential side effects of this compound.
Méthodes De Synthèse
The synthesis of 3-[(4-Pyrrol-1-ylpyrazol-1-yl)methyl]-1,2-oxazole involves the reaction of pyrrole and pyrazole with an aldehyde in the presence of a catalyst. This reaction results in the formation of the oxazole ring, which is an important component of the compound.
Applications De Recherche Scientifique
Research on 3-[(4-Pyrrol-1-ylpyrazol-1-yl)methyl]-1,2-oxazole has focused on its potential applications in medicinal chemistry and biochemistry. This compound has been shown to have inhibitory effects on certain enzymes, making it a potential candidate for the development of new drugs. Additionally, it has been studied for its ability to serve as a building block for the synthesis of new compounds with potential therapeutic applications.
Propriétés
IUPAC Name |
3-[(4-pyrrol-1-ylpyrazol-1-yl)methyl]-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O/c1-2-5-14(4-1)11-7-12-15(9-11)8-10-3-6-16-13-10/h1-7,9H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAHHPSTYPSBVAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CN(N=C2)CC3=NOC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2-dimethyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]thiomorpholine-4-carboxamide](/img/structure/B7583807.png)

![2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl-(6-methoxypyridin-2-yl)methanone](/img/structure/B7583816.png)

![N-[3-(dimethylcarbamoyl)-4-methylphenyl]pyrrolidine-1-carboxamide](/img/structure/B7583835.png)

![3-[2-Fluoro-5-(furan-2-yl)anilino]-1-methylpyrrolidin-2-one](/img/structure/B7583838.png)
![4-Methylsulfonyl-1-thia-4-azaspiro[5.5]undecane](/img/structure/B7583848.png)
![N-prop-2-ynyl-1-thia-4-azaspiro[5.5]undecane-4-carboxamide](/img/structure/B7583856.png)

![N-(2-methoxyethyl)-1-thia-4-azaspiro[5.5]undecane-4-carboxamide](/img/structure/B7583867.png)

